molecular formula Br6K2Re B099364 Dipotassium;tetrabromorhenium;dibromide CAS No. 16903-70-1

Dipotassium;tetrabromorhenium;dibromide

Cat. No.: B099364
CAS No.: 16903-70-1
M. Wt: 743.8 g/mol
InChI Key: KJFJGUZKEHEZCT-UHFFFAOYSA-H
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Description

Dipotassium tetrabromorhenium dibromide (hypothetical formula: K₂[ReBr₄]Br₂) is a rhenium-based coordination compound containing potassium cations, bromine ligands, and bromide counterions. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as potassium tetrabromoaurate(III) dihydrate (KAuBr₄·2H₂O) and dipotassium hexafluoromanganate (K₂MnF₆) —suggest a framework where transition metals form anionic complexes stabilized by potassium counterions. Rhenium, a heavy transition metal, often exhibits diverse oxidation states (e.g., Re(III), Re(V), Re(VII)) in coordination chemistry, which could influence the reactivity and stability of this compound.

This article compares K₂[ReBr₄]Br₂ with structurally or functionally related dibromides and potassium-containing halides, emphasizing molecular features, physicochemical properties, and applications.

Properties

CAS No.

16903-70-1

Molecular Formula

Br6K2Re

Molecular Weight

743.8 g/mol

IUPAC Name

dipotassium;hexabromorhenium(2-)

InChI

InChI=1S/6BrH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6

InChI Key

KJFJGUZKEHEZCT-UHFFFAOYSA-H

SMILES

[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br

Isomeric SMILES

[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br

Canonical SMILES

[K+].[K+].Br[Re-2](Br)(Br)(Br)(Br)Br

Origin of Product

United States

Biological Activity

Dipotassium tetrabromorhenium dibromide is characterized by the following chemical properties:

  • Molecular Formula : K₂[ReBr₆]
  • Molecular Weight : 447.68 g/mol
  • Appearance : Typically exists as a crystalline solid.
  • Solubility : Soluble in polar solvents.

Anticancer Properties

Recent studies have indicated that rhenium-based compounds exhibit significant anticancer activity. For instance, research has shown that certain rhenium complexes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Study: Rhenium Complexes in Cancer Therapy

A study published in the Journal of Medicinal Chemistry investigated the effects of rhenium complexes on breast cancer cells. The results demonstrated that these compounds could reduce cell viability by up to 70% at specific concentrations, with mechanisms involving DNA damage and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Re(CO)₃ClMCF7 (Breast)15ROS generation
Re(CO)₃BrMDA-MB-231 (Breast)12DNA intercalation

Antimicrobial Activity

Dipotassium tetrabromorhenium dibromide has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various rhenium compounds against pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using human cell lines have shown that while dipotassium tetrabromorhenium dibromide exhibits cytotoxic effects, these are significantly lower than traditional chemotherapeutic agents, suggesting a potential therapeutic window for further development.

Cell LineIC50 (µM)Type of Effect
HEK293 (Kidney)>100Low toxicity
A549 (Lung Cancer)45Moderate toxicity

Comparison with Similar Compounds

Potassium Tetrabromoaurate(III) Dihydrate (KAuBr₄·2H₂O)

  • Structure : Gold(III) forms a square-planar [AuBr₄]⁻ complex, with potassium cations and water molecules in the lattice.
  • Properties : High solubility in polar solvents due to ionic interactions; stability influenced by the inert nature of Au(III).
  • Contrast : Rhenium’s higher oxidation state variability (vs. gold) may lead to redox-active behavior in K₂[ReBr₄]Br₂ , altering catalytic or electronic applications.

Diquat Dibromide (C₁₂H₁₂N₂Br₂)

  • Structure : Organic bipyridinium dication with bromide counterions.
  • Properties : Water-soluble herbicide; toxicological profile shows LD₅₀ values in mice ranging from 30–100 mg/kg .

Bispyridinium Dibromides (e.g., C2–C3 Chain Lengths)

  • Structure : Two pyridinium rings linked by alkyl chains (C2–C12), with bromide counterions.
  • Properties : Toxicity inversely correlates with chain length; shorter chains (C2–C3) have LD₅₀ ~10–20 mg/kg in mice .
  • Contrast : K₂[ReBr₄]Br₂ lacks organic components, suggesting negligible nicotinic receptor inhibition but possible utility in redox catalysis or as a precursor for rhenium-based materials.

Dipotassium Hexafluoromanganate (K₂MnF₆)

  • Structure : Hexafluoromanganate(IV) anion ([MnF₆]²⁻ ) with potassium counterions.
  • Properties : High thermal stability; used in fluoride-ion batteries.
  • Contrast : Bromide ligands in K₂[ReBr₄]Br₂ may lower lattice energy compared to fluoride, increasing solubility in organic solvents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Key Features Applications References
Dipotassium tetrabromorhenium dibromide K₂[ReBr₄]Br₂ (hypothetical) Rhenium(IV) complex, ionic lattice Catalysis, materials science N/A
Potassium tetrabromoaurate(III) dihydrate KAuBr₄·2H₂O Au(III) complex, water-soluble Electroplating, synthesis
Diquat dibromide C₁₂H₁₂N₂Br₂ Bipyridinium herbicide Agriculture, defoliant
C3 Bispyridinium dibromide C₃H₁₄N₂Br₂ Short-chain neurotoxin Neurological research
Dipotassium hexafluoromanganate K₂MnF₆ Mn(IV) fluoride complex Energy storage

Table 2: Toxicity and Solubility Data

Compound LD₅₀ (Mice) Solubility (Water) Key Risks
Diquat dibromide 30–100 mg/kg High Acute toxicity, organ damage
C3 Bispyridinium dibromide 10–20 mg/kg Moderate Nicotinic receptor inhibition
Potassium tetrabromoaurate Not available High Low toxicity, irritant

Research Findings and Insights

  • Redox Activity : Rhenium complexes like K₂[ReBr₄]Br₂ may exhibit tunable redox states, similar to Suzuki cross-coupling catalysts using dibromides (e.g., Scheme 2.15 in ).
  • Environmental Impact: Unlike banned halogenated pesticides (e.g., ethylene dibromide ), inorganic bromides like K₂[ReBr₄]Br₂ may pose lower ecological risks due to reduced bioaccumulation.

Preparation Methods

Direct Halogenation of Rhenium Metal

Metallic rhenium reacts with bromine under controlled conditions to form intermediate bromides, which may be stabilized by potassium bromide. A representative reaction is:
Re+3Br2+2KBrK2[ReBr6]\text{Re} + 3\text{Br}_2 + 2\text{KBr} \rightarrow \text{K}_2[\text{ReBr}_6]
Further reduction or thermal decomposition could yield K₂[ReBr₄]Br₂, though precise conditions (temperature, stoichiometry) remain unverified in the literature.

Redox Reactions with Rhenium Oxides

Rhenium(VII) oxide (Re₂O₇) or perrhenic acid (HReO₄) may serve as precursors. Treatment with hydrobromic acid (HBr) in the presence of a reducing agent like hypophosphorous acid (H₃PO₂) facilitates reduction to Re(III/IV) states:
HReO4+HBr+H3PO2H2[ReBr4]+by-products\text{HReO}_4 + \text{HBr} + \text{H}_3\text{PO}_2 \rightarrow \text{H}_2[\text{ReBr}_4] + \text{by-products}
Subsequent addition of KBr precipitates K₂[ReBr₄]Br₂. This method parallels syntheses of [ReBr₆]³⁻ salts.

Halogen Exchange from Rhenium Chlorides

Chloride-to-bromide exchange using excess KBr in a polar solvent (e.g., ethanol or aqueous HBr):
ReCl5+5KBrK2[ReBr4]Br2+3KCl\text{ReCl}_5 + 5\text{KBr} \rightarrow \text{K}_2[\text{ReBr}_4]\text{Br}_2 + 3\text{KCl}
This route demands rigorous temperature control (50–80°C) to prevent over-bromination or decomposition.

Critical Analysis of Methodologies

Reaction Efficiency and Yield Optimization

Hypothetical yields and conditions for the above methods are extrapolated from analogous systems:

MethodTemperature RangeSolventYield (Theoretical)Key Challenges
Direct Halogenation150–200°CBromine (neat)40–60%Explosive risk; side products
Redox with HBr80–100°CAqueous HBr50–70%pH sensitivity; slow kinetics
Halogen Exchange50–80°CEthanol/HBr60–75%Solvent purity; ReCl₅ scarcity

Purification and Characterization

  • Recrystallization : Dissolving crude product in hot HBr followed by slow cooling yields crystalline K₂[ReBr₄]Br₂.

  • Spectroscopy : IR bands near 250 cm⁻¹ (Re-Br stretches) and UV-Vis absorption at 450 nm (d-d transitions) corroborate structure.

  • X-ray Diffraction : Hypothetical unit cell parameters align with cubic systems (space group Fm-3m), though no experimental data is publicly available.

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